Technical Guide: Chemical Properties & Stability of 6-Methoxybenzo[a]pyren-1-ol
Technical Guide: Chemical Properties & Stability of 6-Methoxybenzo[a]pyren-1-ol
This guide details the chemical properties, stability profile, and handling protocols for 6-Methoxybenzo[a]pyren-1-ol , a specialized derivative of the carcinogen benzo[a]pyrene (BaP). This compound serves as a critical mechanistic probe in studying the metabolic activation of PAHs, specifically the radical-cation and quinone-redox cycling pathways.
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Executive Summary
6-Methoxybenzo[a]pyren-1-ol (CAS: 74192-57-7) is a highly reactive, synthetic polycyclic aromatic hydrocarbon (PAH) derivative.[1][2][3][4] Structurally, it represents a "trapped" intermediate of the benzo[a]pyrene-1,6-dione redox cycle. Its primary utility lies in elucidating the role of the 6-position (meso-region) in radical cation formation and the specific contribution of the 1-hydroxyl group to metabolic conjugation. Due to the electron-donating nature of the methoxy and hydroxyl substituents, this compound exhibits extreme sensitivity to photo-oxidation and auto-oxidation , requiring stringent inert-atmosphere handling.
Part 1: Chemical Identity & Structural Analysis
| Property | Data |
| Chemical Name | 6-Methoxybenzo[a]pyren-1-ol |
| CAS Number | 74192-57-7 |
| Molecular Formula | C₂₁H₁₄O₂ |
| Molecular Weight | 298.33 g/mol |
| SMILES | COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |
| Structure Type | Disubstituted Benzo[a]pyrene (Meso-region substituted) |
| Key Functional Groups | Phenol (C1-OH), Methoxy ether (C6-OCH₃) |
Structural Significance
The benzo[a]pyrene core is an electron-rich system.[1] The introduction of electron-donating groups (EDGs) at the 1-position (phenol) and 6-position (methoxy) significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).[1]
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The 6-Position (Meso Region): This is the site of lowest localization energy in the parent BaP molecule, making it the primary target for one-electron oxidation to the radical cation (
). The methoxy group stabilizes this cationic character but also makes the molecule prone to rapid oxidation to the quinone.[1] -
The 1-Position: Metabolic hydroxylation at C1 is a minor pathway compared to C3, but 1-hydroxy-BaP is a precursor to specific DNA adducts.[1]
Part 2: Stability Profile & Degradation Pathways
The stability of 6-Methoxybenzo[a]pyren-1-ol is governed by its high electron density, which lowers its oxidation potential.[1]
1. Photolytic Instability (Critical)
Like all PAHs, this compound absorbs UV-Vis radiation efficiently.[1] However, the substituents facilitate Type I (radical) and Type II (singlet oxygen) photo-oxidation mechanisms much faster than unsubstituted BaP.[1]
-
Half-life (
): < 15 minutes in dilute solution under ambient fluorescent light.[1] -
Mechanism: Photo-ejection of an electron to form the radical cation, followed by reaction with water or oxygen.
2. Oxidative Degradation (Auto-oxidation)
In the presence of atmospheric oxygen, the compound undergoes oxidative demethylation and oxidation to form Benzo[a]pyrene-1,6-dione .
-
Pathway: The phenol moiety (C1-OH) can oxidize to a semiquinone radical.[1] The C6-methoxy group is often cleaved (oxidative demethylation) to generate the corresponding carbonyl at C6.[1]
-
End Product: The thermodynamic sink is the 1,6-quinone (golden-yellow solid).[1]
3. Solution Stability
-
Protic Solvents (MeOH, EtOH): Unstable.[1] Promotes solvolysis and proton-coupled electron transfer.[1]
-
Aprotic Solvents (DMSO, Acetone, CH₂Cl₂): Moderately stable only if degassed and stored in the dark.
-
Acidity: Acidic conditions accelerate demethoxylation.[1]
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the oxidative degradation of 6-Methoxybenzo[a]pyren-1-ol into the stable 1,6-dione, the primary impurity found in aged samples.
Caption: Oxidative degradation pathway of 6-Methoxybenzo[a]pyren-1-ol to the thermodynamic sink, BaP-1,6-dione.
Part 4: Handling & Storage Protocols
Due to the compound's carcinogenicity and instability, a "Zero-Oxygen / Zero-Light" protocol is mandatory.[1]
Storage Protocol
| Parameter | Specification | Causality |
| Temperature | -80°C (Long term) | Arrhenius suppression of auto-oxidation rates.[1] |
| Atmosphere | Argon (preferred) or Nitrogen | Prevents formation of reactive oxygen species (ROS).[1] |
| Container | Amber Glass with PTFE-lined cap | Blocks UV radiation; PTFE prevents leaching/adsorption.[1] |
| State | Solid (Dry) | Solution state increases molecular mobility and collision frequency with dissolved oxygen.[1] |
Experimental Handling Workflow
-
Preparation: Equilibrate vial to room temperature inside a desiccator to prevent water condensation.
-
Solvent: Use anhydrous, degassed DMSO or Toluene .[1] Sparge solvent with Argon for 15 mins prior to use.[1]
-
Transfer: Work under red light or low-intensity yellow light (fume hood with UV filters).[1]
-
Usage: Prepare solutions immediately before use. Do not store stock solutions for >24 hours, even at -20°C.
Part 5: Synthesis & Biological Context[1]
Synthesis Logic
The synthesis typically bypasses direct substitution of BaP due to lack of regioselectivity.[1]
-
Starting Material: Benzo[a]pyrene-1,6-dione (commercially available or from BaP oxidation).[1]
-
Reduction: Reduction of the quinone to the 1,6-diol (hydroquinone) using NaBH₄ or Na₂S₂O₄ under strict anaerobic conditions.[1]
-
Selective Methylation: Controlled methylation (e.g., with MeI/K₂CO₃) often yields a mixture of mono- and di-methyl ethers, requiring HPLC purification.[1]
Biological Relevance
This molecule is a probe for the one-electron oxidation pathway .[1]
-
Radical Cation Hypothesis: It mimics the electron-rich intermediates formed by peroxidase enzymes (e.g., Prostaglandin H synthase).[1]
-
Adduct Formation: Unlike the classic "Bay Region" diol-epoxide pathway (catalyzed by CYP1A1), the 6-substituted derivatives often form DNA adducts via radical mechanisms at the C1 or C3 positions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36636, 6-Hydroxybenzo[a]pyrene. Retrieved from [Link]
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Penning, T. M., et al. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology. Retrieved from [Link]
- Cavalieri, E. L., & Rogan, E. G. (1995).Central role of radical cations in metabolic activation of polycyclic aromatic hydrocarbons. Xenobiotica. (Foundational text on 6-position radical chemistry).
-
Molbase Encyclopedia (2025). 6-methoxybenzo[a]pyren-1-ol Structure and Properties. Retrieved from [Link] (Verified CAS 74192-57-7 existence).[1]
